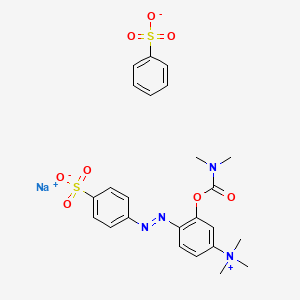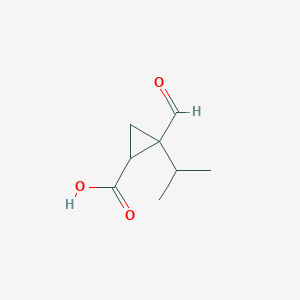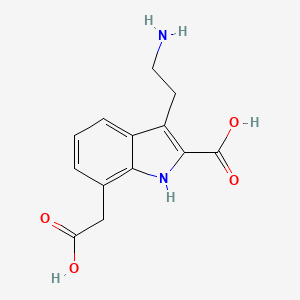
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- typically involves the use of indole-3-acetamide as a starting material . The synthetic route may include steps such as the formation of diazonium salts, coupling reactions with aldehydes or phenols, and cyclization reactions to form various derivatives . Reaction conditions often involve the use of solvents like DMSO and reagents such as acetyl acetone, thioisocyanate, and hydrazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in plant growth regulation and as a precursor to plant hormones.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
Wirkmechanismus
The mechanism of action of indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- involves its interaction with various molecular targets and pathways. In biological systems, it may act as a precursor to plant hormones, influencing growth and development. In medicinal applications, it may exert its effects through interactions with cellular receptors and enzymes, leading to antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth regulation.
Indole-3-acetamide: A precursor in the biosynthesis of indole-3-acetic acid.
Indole-3-butyric acid: Another plant growth regulator with similar properties.
Uniqueness
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its combination of an indole ring with an aminoethyl and carboxy group makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
66859-93-6 |
|---|---|
Molekularformel |
C13H14N2O4 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-7-(carboxymethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4/c14-5-4-9-8-3-1-2-7(6-10(16)17)11(8)15-12(9)13(18)19/h1-3,15H,4-6,14H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
LINUKBJZIVWBQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)C(=C(N2)C(=O)O)CCN)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


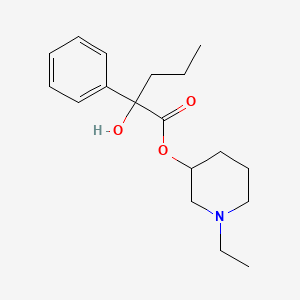
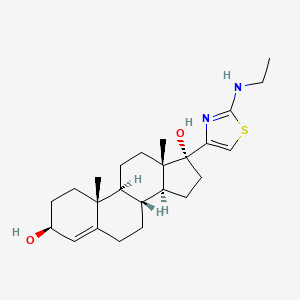

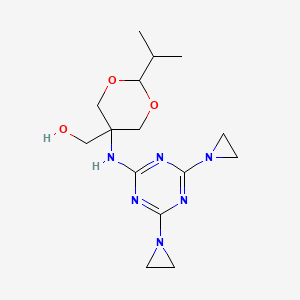

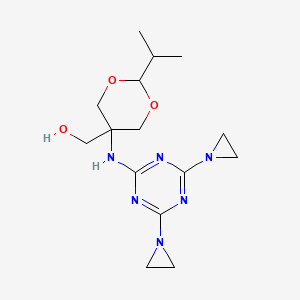
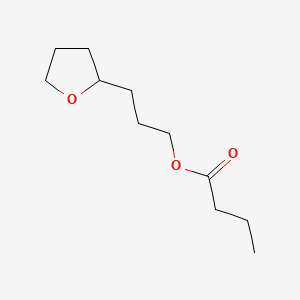
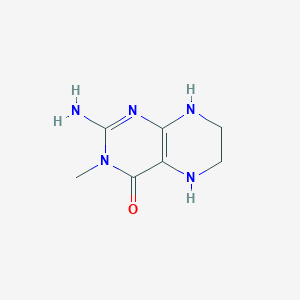
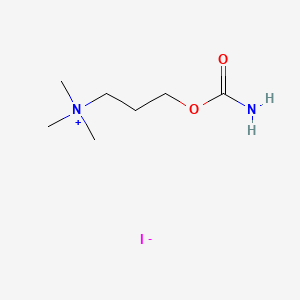
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
